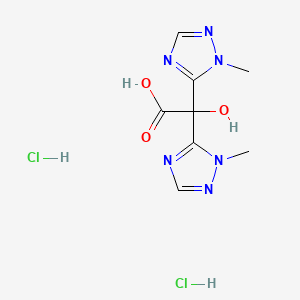

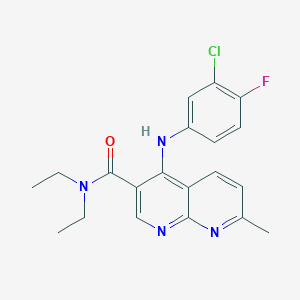

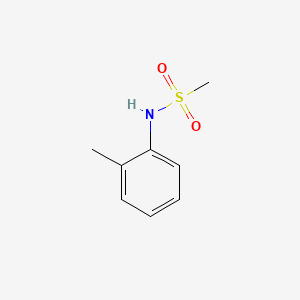

2-Hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-Hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid dihydrochloride” is a derivative of 1,2,4-triazole. Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are known for their versatile biological properties and are used in the development of various drugs .

Chemical Reactions Analysis

Triazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, form hydrogen bonds in supramolecular chemistry, and undergo various transformations in organic synthesis .Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated the utility of related triazole compounds in the synthesis of new macrocyclic and heteromacrocyclic bis(Schiff bases) through various synthetic routes. These novel compounds were achieved with good to excellent yields, showcasing the potential of triazole derivatives in expanding the chemical toolbox for creating complex molecules with potentially unique properties (Ahmed A. M. Ahmed, Ahmed E. M. Mekky, Sherif M. H. Sanad, 2021).

Material Science Applications

Triazole derivatives have been explored for their corrosion inhibition properties on metals in acidic environments. Studies have shown that these compounds can serve as very effective corrosion inhibitors, highlighting their importance in protecting industrial materials and equipment against degradation. The efficiency of such triazole derivatives as corrosion inhibitors opens avenues for their application in material preservation and maintenance (M. Lagrenée, B. Mernari, M. Bouanis, M. Traisnel, F. Bentiss, 2002).

Cancer Research and Chemotherapy

In the realm of medical research, triazole derivatives have shown promise as components of novel silver complexes targeting Thioredoxin Reductase (TrxR) for cancer therapy. These complexes exhibited significant in vitro antitumor activity, outperforming traditional drugs like cisplatin in certain cancer cell lines. This suggests that triazole-based compounds may offer new pathways for the development of chemotherapeutic agents, particularly for challenging cancers such as small-cell lung carcinoma (SCLC) (M. Pellei, C. Santini, Luca Bagnarelli, Miriam Caviglia, P. Sgarbossa, Michele De Franco, M. Zancato, C. Marzano, V. Gandin, 2023).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-hydroxy-2,2-bis(2-methyl-1,2,4-triazol-3-yl)acetic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6O3.2ClH/c1-13-5(9-3-11-13)8(17,7(15)16)6-10-4-12-14(6)2;;/h3-4,17H,1-2H3,(H,15,16);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVRPQQKYGBTRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C(C2=NC=NN2C)(C(=O)O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B2647843.png)

![2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile](/img/structure/B2647851.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{(2E)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2647854.png)

![1,3-Dimethyl-5-[(4-oxochromen-3-yl)methylene]hexahydropyrimidine-2,4,6-trione](/img/structure/B2647860.png)

![Cis-3-{[(tert-butoxy)carbonyl]amino}-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid](/img/structure/B2647863.png)